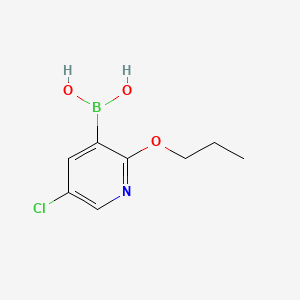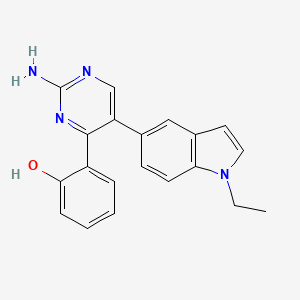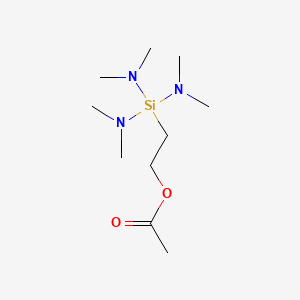
Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate” is a chemical compound with the IUPAC name "methyl 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)benzoate" . It has a molecular weight of 334.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have been investigated for their potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Biological Activities
Several studies have explored the biological activities of compounds containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety. For instance, compounds derived from azo ligands and Cd(II) complexes exhibit significant antifungal and antibacterial activities, with their structures confirmed through various analytical techniques (Sudad A. Jaber et al., 2021). Additionally, derivatives of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones have shown promise as CNS depressants, muscle relaxants, and anticonvulsants, highlighting the therapeutic potential of this chemical scaffold (R. Shyam et al., 1977).
Antimicrobial and Antiproliferative Effects
Compounds featuring the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety have been synthesized and tested for their antimicrobial and antiproliferative effects. Notably, a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed promising antimicrobial and antiproliferative activities, with some compounds exhibiting notable inhibitory effects on cancer cells (E. Mansour et al., 2020).
Antipsychotic and Anticonvulsant Agents
Research has also focused on the development of new substituted benzoxazepine and benzothiazepine compounds as antipsychotic and anticonvulsant agents. These compounds, including those with the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have undergone synthesis and biological evaluation, demonstrating their potential in treating psychiatric disorders and epilepsy (H. Kaur et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets (ERK2 and FGFR2) through binding interactions . .
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects the MAPK/ERK pathway and the FGF signaling pathway, respectively These pathways play key roles in cell growth and differentiation
Result of Action
Given its targets, it is plausible that the compound could influence cell growth and differentiation . .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHBRZNYNSWAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742937 |
Source


|
| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-33-7 |
Source


|
| Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)
![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)


